Product packaging for conopeptide Y-PI1(Cat. No.:)

conopeptide Y-PI1

Cat. No.: B10788913
M. Wt: 4095 g/mol
InChI Key: MNFKIRAJURGUGP-CWBJURCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Conopeptide Y-PI1 in Toxinology and Peptide Pharmacology

The primary significance of this compound lies in its selective pharmacological activity. Research has demonstrated that it is a subtype-selective inhibitor of voltage-gated potassium channels (Kv). mdpi.com Specifically, this compound inhibits the Kv1.6 channel with a half-maximal inhibitory concentration (IC50) of 170 nM and the Kv1.2 channel with an IC50 of 2 µM. mdpi.com This selectivity for specific ion channel subtypes makes Y-PI1 a valuable pharmacological tool for dissecting the physiological roles of these particular channels.

Furthermore, as a linear, cysteine-free peptide, Y-PI1 presents an interesting case study in peptide structure and function. nih.gov Unlike the rigidly structured, disulfide-bonded conotoxins, Y-PI1 is unstructured in aqueous solution. nih.gov This structural flexibility, coupled with its potent and selective bioactivity, challenges the paradigm that a fixed three-dimensional structure is an absolute requirement for target-specific interactions in venom peptides. Its tyrosine-rich nature is another notable feature of its composition. nih.gov

Overview of Academic Research Directions

Academic research on this compound has primarily focused on its isolation, characterization, and pharmacological profiling. The initial discovery involved the fractionation of venom from Conus planorbis and subsequent screening for biological activity. mdpi.com

A key area of investigation has been electrophysiology, utilizing techniques such as two-electrode voltage-clamp (TEVC) in Xenopus laevis oocytes expressing specific mammalian potassium channel subtypes. mdpi.com These studies have been instrumental in determining the specific inhibitory activity and potency of Y-PI1 against Kv1.6 and Kv1.2 channels. mdpi.com

Structural studies have also been a component of the research. Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to understand the peptide's conformation in different environments. These studies revealed that while this compound is unstructured in solution, it can adopt some helical structure in the presence of trifluoroethanol, a solvent that mimics the hydrophobic environment of a cell membrane. nih.gov This suggests that the peptide may adopt a more defined structure upon interacting with its target ion channel.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C203H282N50O42 B10788913 conopeptide Y-PI1

Properties

Molecular Formula

C203H282N50O42

Molecular Weight

4095 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C203H282N50O42/c1-16-113(11)165(192(288)229-143(44-31-85-222-203(214)215)174(270)247-161(198(294)295)102-128-61-77-138(263)78-62-128)248-188(284)156(99-125-55-71-135(260)72-56-125)239-185(281)155(98-124-53-69-134(259)70-54-124)244-193(289)166(114(12)17-2)249-191(287)163-46-33-87-253(163)196(292)159(101-127-59-75-137(262)76-60-127)245-173(269)141(42-29-83-220-201(210)211)227-186(282)158(103-129-105-216-107-223-129)241-176(272)145(88-109(3)4)231-181(277)150(93-119-36-23-19-24-37-119)235-172(268)142(43-30-84-221-202(212)213)230-194(290)167(116(14)254)250-187(283)148(91-112(9)10)233-183(279)152(96-122-49-65-132(257)66-50-122)236-171(267)140(41-28-82-219-200(208)209)226-179(275)151(95-121-47-63-131(256)64-48-121)238-177(273)147(90-111(7)8)243-195(291)168(117(15)255)251-189(285)157(100-126-57-73-136(261)74-58-126)240-184(280)153(97-123-51-67-133(258)68-52-123)237-175(271)144(79-80-164(205)264)228-180(276)154(94-120-38-25-20-26-39-120)242-190(286)162-45-32-86-252(162)197(293)160(104-130-106-217-108-224-130)246-178(274)146(89-110(5)6)232-182(278)149(92-118-34-21-18-22-35-118)234-170(266)139(225-169(265)115(13)204)40-27-81-218-199(206)207/h18-26,34-39,47-78,105-117,139-163,165-168,254-263H,16-17,27-33,40-46,79-104,204H2,1-15H3,(H2,205,264)(H,216,223)(H,217,224)(H,225,265)(H,226,275)(H,227,282)(H,228,276)(H,229,288)(H,230,290)(H,231,277)(H,232,278)(H,233,279)(H,234,266)(H,235,268)(H,236,267)(H,237,271)(H,238,273)(H,239,281)(H,240,280)(H,241,272)(H,242,286)(H,243,291)(H,244,289)(H,245,269)(H,246,274)(H,247,270)(H,248,284)(H,249,287)(H,250,283)(H,251,285)(H,294,295)(H4,206,207,218)(H4,208,209,219)(H4,210,211,220)(H4,212,213,221)(H4,214,215,222)/t113-,114-,115-,116+,117+,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,165-,166-,167-,168-/m0/s1

InChI Key

MNFKIRAJURGUGP-CWBJURCASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC6=CNC=N6)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C1CCCN1C(=O)C(CC1=CNC=N1)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N

Origin of Product

United States

Discovery and Initial Molecular Characterization of Conopeptide Y Pi1

Isolation and Identification from Conus planorbis and Conus ferrugineus Venom

Conopeptide Y-PI1 was initially isolated and identified from the venom of two distinct species of vermivorous marine snails: Conus planorbis and Conus ferrugineus mdpi.comresearchgate.netmdpi-res.com. The isolation process typically involves sophisticated biochemical techniques, such as assay-directed fractionation of venom extracts followed by chromatographic purification researchgate.net. These methods allow researchers to separate and identify individual peptide components from the complex mixture present in cone snail venom. The presence of Y-PI1 in the venoms of these specific species marked the beginning of its detailed molecular investigation mdpi.comresearchgate.net.

Classification within the Conopeptide Y (CPY) Family

This compound, along with its counterpart CPY-Fe1, serves as the defining members of the Conopeptide Y (CPY) family mdpi.comresearchgate.netmdpi-res.comsemanticscholar.org. This classification is based on shared sequence characteristics and structural properties, particularly their high tyrosine content and the absence of cysteine residues, which are typically involved in forming disulfide bonds in many other conopeptide families researchgate.netsemanticscholar.orgmdpi.com. The identification of this family highlighted a novel lineage within the broader conotoxin superfamily semanticscholar.orgfrontiersin.org.

Primary Structural Attributes: Peptide Length and Disulfide Bond Absence

A key characteristic of this compound is its primary structure. The peptide is composed of 30 amino acid residues mdpi.comresearchgate.netmdpi-res.com. Crucially, unlike many other conopeptides that rely on disulfide bonds for structural stability and functional conformation, this compound is entirely devoid of cysteine residues and, consequently, disulfide bridges mdpi.comresearchgate.netmdpi-res.comsemanticscholar.org. This absence of disulfide cross-links places it in a category of linear or unstructured peptides within the conopeptide arsenal.

Table 1: Primary Structural Attributes of this compound

AttributeDescription
Peptide Length30 amino acids
Disulfide BondsAbsent
Cysteine ResiduesAbsent
Family ClassificationConopeptide Y (CPY) Family

Preliminary Structural Insights: Identification of a Helical Region via Nuclear Magnetic Resonance (NMR) Analysis

Despite its classification as a peptide that generally appears unstructured in aqueous solution, preliminary structural investigations using Nuclear Magnetic Resonance (NMR) spectroscopy have revealed specific conformational features of this compound mdpi.comresearchgate.netmdpi-res.com. NMR analysis has indicated the presence of a distinct helical region within the peptide, specifically localized around amino acid residues 12–18 mdpi.comresearchgate.netmdpi-res.com. This finding suggests that while the peptide may not possess a stable, rigid three-dimensional structure in solution, it can adopt localized helical conformations, which may be important for its biological activity researchgate.netsemanticscholar.org.

List of Compounds Mentioned:

this compound (CPY-Pl1)

Conopeptide Y-Fe1 (CPY-Fe1)

Pharmacological Characterization and Receptor Interaction Profiling

Modulation of Voltage-Gated Potassium Channels (Kv Channels)

Conopeptide Y-PI1 exhibits differential activity against various subtypes of voltage-gated potassium channels, with a notable preference for certain members of the Kv1 family.

This compound demonstrates significant activity against Kv1.6 channels, with a reported half-maximal inhibitory concentration (IC50) of approximately 0.17 µM nih.govmdpi.comguidetopharmacology.org. The peptide is also noted to be more active against Kv1.2 channels compared to other Kv1 subtypes nih.govmdpi.com. While specific potency values for Kv1.2 are not detailed in the provided literature, its enhanced activity relative to Kv1.1, Kv1.3, Kv1.4, and Kv1.5 highlights a degree of selectivity within the Kv1 family nih.govmdpi.com.

In comparison to its activity on Kv1.6 and Kv1.2, this compound displays reduced potency against Kv1.1, Kv1.3, Kv1.4, and Kv1.5 channels nih.govmdpi.com. The precise IC50 values for these other Kv1 subtypes are not explicitly provided, but the data indicates that Y-PI1's primary targets within this family are Kv1.6 and Kv1.2 nih.govmdpi.com.

Table 1: Comparative Potency of this compound on Kv1 Channel Subtypes

Kv Channel SubtypeReported Activity/PotencyCitation
Kv1.6IC50 ≈ 0.17 µM nih.govmdpi.comguidetopharmacology.org
Kv1.2More active than Kv1.1, Kv1.3, Kv1.4, Kv1.5; specific IC50 not detailed nih.govmdpi.com
Kv1.1Less potent than Kv1.6 and Kv1.2; specific IC50 not detailed nih.govmdpi.com
Kv1.3Less potent than Kv1.6 and Kv1.2; specific IC50 not detailed nih.govmdpi.com
Kv1.4Less potent than Kv1.6 and Kv1.2; specific IC50 not detailed nih.govmdpi.com
Kv1.5Less potent than Kv1.6 and Kv1.2; specific IC50 not detailed nih.govmdpi.com

Interactions with Ligand-Gated Ion Channels

This compound has been shown to inhibit NMDA receptors, specifically the NR1–3b/NR2A and NR1–3b/NR2B subunit combinations nih.govmdpi.com. This inhibitory effect was observed at a concentration of 1 µM nih.govmdpi.com.

Activity on Voltage-Gated Sodium Channels (Nav Channels)

In addition to its effects on potassium and NMDA receptors, this compound also modulates voltage-gated sodium channels. Specifically, it has been found to inhibit Nav1.2 channels nih.govmdpi.com. This inhibition occurs at a concentration of 1 µM nih.govmdpi.com.

Table 2: this compound Activity on NMDA and Nav Channels

TargetObserved EffectConcentrationCitation
NMDA Receptors (NR1–3b/NR2A and NR1–3b/NR2B)Inhibition1 µM nih.govmdpi.com
Voltage-Gated Sodium Channels (Nav1.2)Inhibition1 µM nih.govmdpi.com

Methodological Framework for Functional Assessment

The functional characterization of conopeptides involves a suite of sophisticated techniques designed to measure their direct impact on the activity of their target proteins, primarily ion channels and receptors. These methods allow researchers to quantify potency, efficacy, selectivity, and the precise nature of the interaction (e.g., agonism, antagonism, channel block).

Electrophysiological Techniques in Ion Channel Studies

Electrophysiological techniques are fundamental for assessing the functional consequences of conopeptide binding to ion channels. These methods allow for the direct measurement of ion flux across cell membranes, providing real-time data on channel activity.

Key Techniques:

Two-Electrode Voltage Clamp (TEVC): This technique is widely used in conjunction with heterologous expression systems, such as Xenopus oocytes, to study ion channel function researchgate.netresearchgate.net. TEVC allows for precise control of the membrane potential and measurement of the resulting ionic currents. It is particularly useful for studying channels that exhibit robust currents when expressed in these cells and for conducting long-term experiments under stable conditions researchgate.net. The ability to express specific channel subunits in a controlled environment makes TEVC invaluable for dissecting the interactions of peptides like conopeptides with their targets.

Patch-Clamp: Considered a gold standard, the patch-clamp technique offers high temporal and spatial resolution for studying ion channel activity in a variety of cell types, including native neurons and heterologously expressed channels researchgate.netnih.gov. Various configurations, such as whole-cell, inside-out, and outside-out patches, allow for detailed investigation of channel gating, ion permeation, and the effects of modulators like conopeptides on single-channel or macroscopic currents. This technique is crucial for determining parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which quantify the potency of a conopeptide against a specific channel.

Research Findings and Data Representation:

Electrophysiological studies typically yield data that can be analyzed to determine dose-response relationships, voltage-dependence of block or activation, and kinetic parameters. For instance, conopeptides are known to block voltage-gated potassium (Kv) channels, sodium (Nav) channels, and calcium (Cav) channels mdpi.commdpi.comresearchgate.netmdpi.com. Studies on related conopeptides, such as CPY-Pl1, have shown selective inhibition of Kv1.6 and Kv1.2 channels, with IC50 values in the micromolar range mdpi.com.

Table 1: Representative Electrophysiological Data for Conopeptide-Ion Channel Interactions

Conopeptide AnalogueTarget Ion ChannelIC50 (µM)Reference
CPY-Pl1Kv1.60.17 mdpi.com
CPY-Fe1Kv1.68.8 mdpi.com
NMB-1Mechanosensitive1.0 plos.org
α-conotoxin TxIAα3β2 nAChR(Nanomolar range) frontiersin.orgembopress.org

Note: Data presented are representative of conopeptide activity on ion channels and serve to illustrate the types of findings generated by electrophysiological studies. Specific data for this compound would be generated through similar experimental designs.

Receptor Binding Assays

Receptor binding assays are essential for characterizing the affinity and specificity of conopeptides for their target receptors and ion channels by directly measuring their binding interactions. These assays provide quantitative data on how strongly a conopeptide binds to its target and whether it competes with other known ligands.

Key Techniques:

Radioligand Binding Assays: These assays involve using a radiolabeled ligand (either the conopeptide itself or a known ligand for the target) and measuring its displacement by unlabeled conopeptide. Traditional methods often involve filtration to separate bound from unbound radioligand europeanpharmaceuticalreview.com.

Homogeneous Binding Assays: Advances in technology have led to higher-throughput homogeneous assays, including non-radioactive methods. These can include fluorescence-based assays, scintillation proximity assays (SPA), or surface plasmon resonance (SPR) embopress.orgeuropeanpharmaceuticalreview.com.

Competition Binding Assays: A common application is to use a known radioligand and test the ability of the conopeptide to displace it. This allows for the determination of inhibition constants (Ki) and provides a measure of the conopeptide's affinity for the receptor relative to the known ligand.

AChBP Assays: Acetylcholine-binding proteins (AChBPs) are soluble homologs of the ligand-binding domains of nicotinic acetylcholine (B1216132) receptors (nAChRs). They serve as excellent surrogates for studying nAChR-ligand interactions in binding assays, offering a stable and accessible system embopress.org.

Research Findings and Data Representation:

Binding assays typically yield data such as binding affinity (Kd) for a radiolabeled ligand, or inhibition constants (Ki) for a conopeptide competing with a radioligand. These values quantify the strength of the molecular interaction. Selectivity can be assessed by performing binding assays against a panel of different receptors or channel subtypes.

Table 2: Representative Binding Assay Data for Conopeptide-Receptor Interactions

Conopeptide AnalogueTarget Receptor/ChannelBinding Assay TypeKd or Ki (nM)Selectivity Profile (Example)Reference
α-conotoxin RgIAα9-ECD of nAChRCompetitionLow micromolar rangeHigh affinity for α9-ECD frontiersin.org
α-conotoxin TxIALs-AChBPCompetitionHigh affinitySelective for α3β2 nAChR embopress.org
ω-conotoxin MVIIAN-type Ca2+ channel(Not specified)(Not specified)Potent blocker mdpi.comscielo.br

Note: Data presented are representative of conopeptide binding affinities and selectivity. Specific Kd or Ki values for this compound would be determined through analogous binding studies against relevant targets.

Compound List

this compound

CPY-Pl1

CPY-Fe1

NMB-1

α-conotoxin TxIA

α-conotoxin RgIA

ω-conotoxin MVIIA

Biosynthesis and Post Translational Modification Ptm Mechanisms

Genomic and Transcriptomic Basis of Conopeptide Y-PI1 Precursor Expression

The diversity of conopeptides arises from the complex interplay of genomic organization and differential gene expression within the venom gland. Transcriptomic analysis plays a pivotal role in uncovering the repertoire of conopeptide precursor genes.

Venom Gland Transcriptome Analysis in Conus Species

Transcriptome sequencing of the venom gland has become an indispensable tool for identifying the vast array of conopeptide precursors produced by Conus species frontiersin.orgnih.govmdpi.comfrontiersin.org. These studies utilize high-throughput sequencing technologies to capture the messenger RNA (mRNA) transcripts that encode conopeptide precursors. By analyzing these transcriptomes, researchers can identify novel conopeptide sequences and gain insights into their relative expression levels and diversity. For instance, transcriptome sequencing in Conus caracteristicus identified 194 previously unreported conopeptide precursors frontiersin.org, while Conus miles yielded 662 putative conopeptide sequences nih.gov, and Conus canonicus revealed 98 full conopeptide precursors mdpi.com. These analyses often employ specialized bioinformatics tools like ConoSorter and ConoPrec to identify and classify these precursor sequences based on their characteristic motifs frontiersin.orgresearchgate.netoup.comnih.gov. While transcriptome data provides a comprehensive catalog of potential precursor sequences, it does not directly reveal the post-translational modifications that the mature peptides undergo mdpi.com.

Table 1: Transcriptome Analysis of Conopeptide Precursors in Various Conus Species

Conus SpeciesNumber of Conopeptide Precursors IdentifiedMethod/NotesCitation
C. caracteristicus194 (previously unreported)Deep transcriptome sequencing and analysis frontiersin.org
C. miles662 (putative)Second-generation sequencing technologies coupled with mass spectrometry nih.gov
C. canonicus98 (full)Transcriptome sequencing mdpi.com
C. striatus428Integration of Illumina NGS and PacBio TGS frontiersin.org
C. marmoreus105 (unique)tBlastn search against transcriptome data, classification using ConoPrec nih.gov

Identification and Analysis of Signal Peptide and Propeptide Regions

Conopeptide precursors generally share a conserved structural organization, comprising an N-terminal signal peptide, an intervening propeptide region, and a C-terminal mature toxin sequence nih.govresearchgate.netoup.comnih.gov. The signal peptide is a hydrophobic sequence responsible for directing the precursor protein to the endoplasmic reticulum for secretion researchgate.net. This region is typically highly conserved within specific conopeptide subgroups and is crucial for classifying precursors into gene superfamilies frontiersin.orgresearchgate.netoup.comnih.govmdpi.comoup.com. The propeptide region, which is moderately conserved, plays a significant role in the post-translational modification, folding, and secretion of the mature peptide researchgate.net. The mature toxin region contains the biologically active peptide sequence, which is often hypervariable and can undergo extensive modifications oup.com. The analysis of these regions is fundamental to understanding the evolutionary relationships and functional diversity of conopeptides.

Table 2: General Structure of Conopeptide Precursors

RegionDescriptionConservationCitation
Signal PeptideHydrophobic N-terminal sequence; directs precursor to the secretory pathway and endoplasmic reticulum.Highly conserved; used for gene superfamily classification. nih.govresearchgate.netoup.comnih.gov
PropeptideIntervening region between the signal peptide and the mature toxin; often contains sites for proteolytic cleavage and can influence PTMs and folding.Moderately conserved researchgate.netoup.com
Mature ToxinThe biologically active peptide sequence; undergoes various post-translational modifications, including disulfide bond formation and amino acid modifications.Hypervariable researchgate.netoup.com

Ribosomal Synthesis and Proteolytic Processing of Precursors

Conopeptides are ribosomally synthesized, meaning their precursor proteins are assembled by ribosomes based on the mRNA template mdpi.commdpi.comtheses.frresearchgate.net. This process is common to many ribosomally synthesized and post-translationally modified peptides (RiPPs) mdpi.comresearchgate.net. Following ribosomal synthesis, the precursor peptide undergoes proteolytic processing. This typically involves the removal of the N-terminal signal peptide and the intervening propeptide region to release the mature, active conopeptide mdpi.comtheses.frresearchgate.net. Specific enzymes, such as certain peptidases or proteases, are responsible for these cleavage events, often recognizing specific motifs within the precursor sequence theses.frcore.ac.uk. For example, some RiPP biosynthetic pathways utilize Peptidase-Containing ATP-binding Cassette (PCAT) transporters that cleave leader peptides after a Gly-Gly motif theses.fr.

Characterization of Post-Translational Modifications (PTMs) in this compound Synthesis

Post-translational modifications are critical for conferring the final structure, stability, and biological function of conopeptides. These modifications are diverse and can include disulfide bond formation, amino acid hydroxylations, amidations, and cyclizations, among others mdpi.commdpi.comresearchgate.netabcam.com.

Significance of PTMs for Peptide Activity and Structural Integrity

PTMs significantly enhance the capabilities of conopeptides, introducing new functionalities and dynamically controlling their activity by modulating intra- and intermolecular interactions nih.gov. These modifications are crucial for defining a conopeptide's stability, bioactivity, and target specificity mdpi.comresearchgate.net. For instance, the formation of disulfide bonds is a prevalent PTM that stabilizes the three-dimensional conformation of conopeptides, increasing their resistance to enzymatic degradation and ensuring their biological function mdpi.comabcam.com. Other modifications, such as proline hydroxylation and tyrosine sulfonation, further refine molecular interactions, enabling high selectivity towards specific targets like ion channels and receptors mdpi.comresearchgate.net. These PTMs dramatically increase the structural and functional complexity of conopeptides, making them potent pharmacological probes and potential drug leads mdpi.comresearchcommons.org.

Table 3: Significance of Post-Translational Modifications (PTMs) in Conopeptides

PTM TypeSignificance for Activity/StructureCitation
Disulfide Bond FormationStabilizes three-dimensional conformation, enhances resistance to enzymatic degradation, crucial for biological function. mdpi.comabcam.com
Proline HydroxylationAffects folding, structure, and biological activity; enhances stability and biological activity. mdpi.commdpi.comresearchgate.net
Tyrosine SulfonationEnhances stability and biological activity; refines molecular interactions, enabling selectivity. mdpi.comresearchgate.net
C-terminal AmidationStabilizes structure, increases receptor binding affinity, essential for biological activity of certain therapeutic peptides. researchgate.netresearchgate.net
Glutamic Acid HydroxylationEnhances stability and biological activity. mdpi.com
Pyroglutamate (B8496135) FormationInvolved in protein modification; cyclization of glutamate (B1630785). mdpi.comresearchgate.netscience.govnih.gov
General PTMsAlter protein properties (charge, hydrophobicity, conformation); influence function, interactions, and aggregation; introduce new functionalities; dynamically control protein activity. abcam.comnih.gov

Enzymatic Machinery Governing Conopeptide PTMs (e.g., Prolyl 4 Hydroxylase, Glutaminyl Cyclase)

A variety of enzymes are responsible for catalyzing the diverse post-translational modifications observed in conopeptides. Among these, Prolyl 4-hydroxylase (P4H) and Glutaminyl cyclase (QC) are key players.

Prolyl 4-Hydroxylase (P4H): P4H is known to catalyze the hydroxylation of proline residues within conopeptide precursors. This modification is significant for the folding, structure, and subsequent biological activity of the peptides mdpi.comresearchgate.net. Research suggests that P4H may recognize specific sequences within the propeptide region of precursors, such as in μ-PIIIA, to mediate proline hydroxylation mdpi.comresearchgate.netresearchgate.net.

Glutaminyl Cyclase (QC): Glutaminyl cyclase is involved in the cyclization of glutamate residues, leading to the formation of pyroglutamate, another common modification in peptides mdpi.comresearchgate.netscience.govnih.gov. This enzyme plays a role in modifying the N-terminus of peptides, influencing their structure and function.

Protein Disulfide Isomerase (PDI): PDIs are crucial for the correct formation of disulfide bonds, which are essential for the three-dimensional folding and stability of conopeptides frontiersin.orgmdpi.comabcam.comresearchgate.netresearchgate.net. Some Conus species have been found to possess unique PDI variants with multiple thioredoxin domains, potentially optimized for the complex oxidative folding requirements of conopeptide synthesis frontiersin.org.

Table 4: Key Enzymes Involved in Conopeptide Post-Translational Modifications

EnzymeRole in Conopeptide ModificationCitation
Prolyl 4-HydroxylaseCatalyzes the hydroxylation of proline residues, affecting peptide folding, structure, and biological activity. May recognize propeptide sequences for this modification. mdpi.comresearchgate.netscience.govresearchgate.net
Glutaminyl CyclaseCatalyzes the cyclization of glutamate residues to form pyroglutamate, influencing peptide structure and function. mdpi.comresearchgate.netscience.govnih.gov
Protein Disulfide IsomeraseFacilitates the formation of disulfide bonds, essential for proper folding, structural integrity, and stability of conopeptides. frontiersin.orgmdpi.comabcam.comresearchgate.netresearchgate.net

The intricate biosynthesis and extensive post-translational modifications of conopeptides, including this compound, underscore the sophisticated molecular machinery employed by cone snails to generate their potent and diverse venom. Understanding these processes is key to unlocking the full therapeutic and research potential of these remarkable marine peptides.

Compound Names Mentioned:

this compound

Conopeptides

Conotoxins

μ-PIIIA

Implications of C-Terminal Amidation

C-terminal amidation is a prevalent post-translational modification observed in numerous bioactive peptides, including many conopeptides scielo.brnih.govprotpi.ch. This modification involves the conversion of a C-terminal carboxyl group to an amide group, typically through the action of the enzyme peptidylglycine-α-amidating monooxygenase (PAM) protpi.ch. The amidation process plays a significant role in altering the physicochemical properties of peptides, often leading to increased stability and modified biological activity protpi.ch.

The implications of C-terminal amidation for conopeptides can be multifaceted:

Enhanced Stability and Half-Life: Amidation can render peptides less susceptible to proteolytic degradation, thereby increasing their stability and prolonging their half-life in biological systems protpi.ch.

Altered Physicochemical Properties: By replacing an ionizable carboxyl group with a non-ionizable amide group, amidation can increase a peptide's hydrophobicity under physiological conditions. This can be crucial for receptor recognition and effective signal transduction protpi.ch.

Modified Receptor Binding and Potency: C-terminal amidation can influence the binding affinity of conopeptides to their target receptors, potentially affecting their potency and selectivity scielo.brprotpi.chnih.govresearchgate.net. While in some cases amidation is essential for activity nih.govresearchgate.net, in others, its absence might be compensated by other modifications, such as alternative disulfide linkages, with minimal impact on potency frontiersin.org.

The precise impact of C-terminal amidation can vary significantly among different conopeptides, depending on their specific amino acid sequence and target interactions nih.gov.

Mechanisms Contributing to Expanded Conopeptide Diversity

Cone snail venoms are characterized by an extraordinary diversity of peptides, with a single species capable of producing hundreds or even thousands of distinct conopeptides nih.govnih.gov. This remarkable variability arises from a combination of genetic and post-translational mechanisms, with variable peptide processing being a key contributor scielo.brnih.govresearchgate.net.

Variable peptide processing encompasses several mechanisms that amplify the diversity generated from a limited set of conopeptide genes:

Alternative Cleavage Sites: The precursor peptides of conopeptides can be cleaved at different sites by proteases, resulting in mature peptides with varied N- and C-terminal sequences nih.govresearchgate.net. This generates a family of related but distinct peptides from a single precursor.

Heterogeneous Post-Translational Modifications (PTMs): Beyond amidation and disulfide bond formation, conopeptides can undergo a range of other PTMs, such as proline hydroxylation, gamma-carboxylation of glutamate, N-terminal pyroglutamate formation, and others scielo.brnih.gov. The differential application of these PTMs to the same precursor peptide can lead to significant functional and structural divergence nih.govresearchgate.net.

Through these processes, a relatively limited number of conopeptide genes can give rise to an immense repertoire of bioactive molecules, allowing cone snails to fine-tune their venom composition for effective prey capture and defense against a wide range of targets nih.govresearchgate.netscienggj.orgresearchcommons.org.

Data Table: Common Post-Translational Modifications in Conopeptides and Their General Implications

Post-Translational ModificationGeneral Role/Implication in ConopeptidesSupporting Evidence (Snippet Index)
C-terminal AmidationEnhances stability, alters hydrophobicity, influences receptor binding, can affect potency and selectivity. protpi.ch, nih.gov, researchgate.net, scielo.br
Disulfide BondsCrucial for structural stability, correct folding, and formation of specific peptide conformations. nih.gov, plos.org
Hydroxylation (e.g., Proline)Can modify peptide structure, stability, and interaction with target molecules. scielo.br, nih.gov
Gamma-carboxylation (e.g., Glu)Can influence peptide structure, charge distribution, and interactions with biological targets. scielo.br, nih.gov
N-terminal PyroglutamateCan contribute to peptide stability and affect receptor interaction profiles. nih.gov
Bromination (e.g., Tryptophan)Can alter peptide activity and receptor binding characteristics. nih.gov

Compound List

this compound

Advanced Structural Biology and Conformational Analysis of Conopeptide Y Pi1

High-Resolution Structural Determination Techniques (e.g., Advanced NMR Spectroscopy)

The determination of a peptide's three-dimensional structure at atomic resolution is fundamental to understanding its biological function. For peptides in solution, Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique. Advanced NMR experiments, such as TOCSY, NOESY, and HSQC, performed on high-field spectrometers (e.g., 600 MHz and above), allow for the complete assignment of proton and heteronuclear resonances. nih.govmdpi.com

For a peptide like Y-PI1, which lacks the structural constraints of disulfide bonds, NMR is particularly crucial for characterizing its conformational ensemble in a solution state that mimics its physiological environment. uniprot.org The process involves:

Sample Preparation: Isotopic labeling (e.g., with ¹⁵N and ¹³C) of the peptide through recombinant expression or chemical synthesis enhances NMR signal sensitivity and resolution.

Data Acquisition: A suite of 2D and 3D NMR experiments is recorded to establish through-bond and through-space correlations between atoms. nih.gov Nuclear Overhauser Effect (NOE) data are especially critical as they provide distance restraints between protons that are close in space, which is essential for defining the peptide's fold. mdpi.com

Structure Calculation: The experimental restraints (e.g., distances from NOEs, dihedral angles from coupling constants) are used as input for computational algorithms to generate an ensemble of structures consistent with the NMR data. mdpi.com The quality of the final structures is validated using tools like MolProbity. mdpi.com

In the study of other conopeptides, NMR has revealed the existence of multiple conformational states in slow exchange on the NMR timescale, often due to cis-trans isomerization of proline residues. nih.gov Although the specific NMR structure for Y-PI1 is not publicly available, these established techniques would be the primary method for its experimental determination.

Computational Modeling and Prediction of Conopeptide Y-PI1 Tertiary Structure

Complementary to experimental methods, computational modeling provides valuable insights into peptide structure. nih.govnih.gov Traditional approaches like homology modeling and ab initio calculations have been used for conopeptides, with the former relying on known structures of similar proteins and the latter attempting to predict folding from the amino acid sequence based on physical principles. nih.gov

Molecular dynamics (MD) simulations are frequently used to refine structures predicted from NMR data or computational models. nih.gov By simulating the movement of atoms over time, MD can explore the conformational landscape of a peptide in a simulated aqueous environment, providing a more dynamic picture of its structure. nih.govmdpi.com For a flexible peptide like Y-PI1, MD simulations would be instrumental in understanding its structural stability and the range of conformations it can adopt. uniprot.org

Recent breakthroughs in artificial intelligence have revolutionized protein structure prediction. mdpi.com Deep learning algorithms, such as AlphaFold and RoseTTAFold, utilize multilayered neural networks trained on vast datasets of known protein sequences and structures to predict 3D models with remarkable accuracy, often comparable to experimental methods. nih.govnih.govmdpi.com These tools leverage multiple sequence alignments (MSAs) to infer co-evolutionary information, which translates into distance constraints for folding the peptide chain. mdpi.com

Other models, like ESMFold and OmegaFold, use large language models (LLMs) that treat protein sequences like a language, learning the "grammar" of protein folding without needing MSAs. nih.gov For a peptide like Y-PI1, whose sequence is known, these deep learning tools can generate high-confidence structural models. uniprot.org This in silico approach is particularly valuable when experimental characterization is challenging and can provide a robust hypothesis of the peptide's tertiary structure to guide further functional studies. nih.govnih.gov For instance, the ConoDL framework, which includes a generative model (ConoGen) and a predictive model (ConoPred), has been developed specifically for the rapid generation and prediction of conotoxins. biorxiv.org

Structure-Activity Relationship (SAR) Studies for Target Interactions

Structure-activity relationship (SAR) studies are essential for identifying the key amino acid residues ("pharmacophores") responsible for a peptide's biological activity and selectivity. nih.govmdpi.com By systematically modifying the peptide's sequence—for example, through alanine (B10760859) scanning or other amino acid substitutions—and measuring the effect on its binding affinity and functional activity at its target, researchers can map the interaction surface. mdpi.com

This compound is known to target several voltage-gated ion channels and receptors with varying potencies. uniprot.org

Target Channel/ReceptorSpeciesEffectPotency (IC₅₀)
Kv1.6/KCNA6 -Inhibition170 nM
Kv1.2/KCNA2 -Inhibition2.0 µM
Kv1.3/KCNA3 -No Target>50 µM
Kv1.4/KCNA4 -No Target>50 µM
Kv1.5/KCNA5 -No Target>5 µM
Nav1.2/SCN2A -Inhibition30% inhibition
NMDA Receptor -Inhibition15% inhibition

This table summarizes the known targets and inhibitory concentrations of this compound. uniprot.org

A comprehensive SAR study of Y-PI1 would involve synthesizing analogs with substitutions at various positions and testing their activity on its primary targets, such as the Kv1.6 and Kv1.2 potassium channels. uniprot.org This data, combined with a high-resolution structure, would allow for the rational design of more potent and selective analogs. nih.gov Computational docking and MD simulations can further illuminate these interactions by modeling how the peptide binds to its receptor, predicting binding energies, and identifying key intermolecular contacts. nih.govnih.gov

Analysis of Conformational Dynamics and Solution Behavior

Unlike rigidly structured conotoxins stabilized by multiple disulfide bonds, Y-PI1 is a linear peptide and is expected to be significantly more flexible. uniprot.org Understanding its conformational dynamics—the range of shapes it can adopt in solution and the timescale of transitions between them—is critical for a complete picture of its function. A peptide's activity can be governed not by a single static structure, but by its ability to adopt a specific "bioactive" conformation upon approaching its target.

NMR spectroscopy is a key tool for studying these dynamics. nih.gov Techniques such as relaxation dispersion can probe conformational exchange processes occurring on microsecond to millisecond timescales. For other conopeptides, NMR has shown that the solution structure is not a single entity but a mixture of conformers. nih.gov For example, the conopeptide Czon1107 was found to exist as two distinct conformers in a 65:30 ratio due to cis-trans isomerization of peptide bonds. nih.gov This conformational heterogeneity played a major role in its mechanism of action and receptor subtype selectivity. nih.gov

Methodologies for Molecular Target Identification

Computational Approaches for Predicting Conopeptide Y-PI1 Targets

Before embarking on laboratory-based assays, computational methods offer a powerful and efficient means to generate initial hypotheses about the potential molecular targets of this compound. These in silico techniques leverage the peptide's sequence and known information about conotoxin-target interactions to predict its likely binding partners.

In recent years, machine learning has emerged as a valuable tool in conotoxin research. mdpi.com Algorithms such as Principal Component Analysis (PCA) and Multiclass Logistic Regression can be trained on datasets of conopeptides with known targets. By analyzing the physicochemical properties and sequence motifs of this compound, these models can predict its classification and potential molecular targets. nih.gov For instance, a model trained on a diverse set of conotoxins could identify features in Y-PI1's sequence that are characteristic of potassium channel blockers.

A more direct computational approach involves comparing the amino acid sequence of this compound with entries in specialized databases. ConoServer is a comprehensive database containing a vast repository of conopeptide sequences and their known functions. nih.gov By performing a sequence similarity search, researchers can identify known conopeptides that share sequence homology with Y-PI1. If these homologous peptides have established molecular targets, it provides a strong indication that Y-PI1 may interact with similar or related proteins. This comparative analysis is a foundational step in narrowing down the list of potential targets for experimental validation.

Chemical Proteomics and Activity-Based Protein Profiling (ABPP) Strategies

Chemical proteomics offers a suite of powerful techniques to identify protein targets of bioactive compounds directly from complex biological samples. Activity-based protein profiling (ABPP) is a particularly relevant strategy in this context. nih.govwikipedia.org

For a conopeptide like Y-PI1, an ABPP approach would involve synthesizing a modified version of the peptide that incorporates a reactive "warhead" and a reporter tag. The warhead is designed to covalently bind to the active site of its target protein upon interaction. The reporter tag, such as biotin (B1667282) or a fluorescent dye, allows for the subsequent detection and isolation of the peptide-target complex. By incubating this probe with a cell or tissue lysate and then using the reporter tag to pull down the bound proteins, researchers can identify the specific targets of this compound through techniques like mass spectrometry. mtoz-biolabs.com

Biophysical Methods for Direct Ligand-Target Interaction Detection

Biophysical methods provide direct evidence of binding between a ligand, such as this compound, and its putative target. These techniques are crucial for confirming and quantifying the interaction predicted by computational models or identified through proteomics.

Electrophysiology is a cornerstone technique for studying ion channel-modulating toxins. researchgate.net To confirm the interaction of this compound with K V 1.6, for example, researchers would use techniques like two-electrode voltage clamp or patch-clamp recordings on cells expressing this specific ion channel. By applying the conopeptide and measuring the resulting changes in ion channel currents, a direct functional effect can be observed and quantified, leading to the determination of parameters like the IC50 value.

Other biophysical techniques that could be employed include:

Surface Plasmon Resonance (SPR): To measure the binding affinity and kinetics of the interaction between Y-PI1 and a purified target protein.

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the interaction interface between the conopeptide and its target at an atomic level.

Genomic and Genetic Approaches for Target Validation

Genomic and genetic approaches provide a complementary and powerful means of validating the physiological relevance of a predicted or identified target. These methods often involve manipulating the expression of the target gene in a model system to observe the impact on the conopeptide's activity.

For instance, if K V 1.6 is the primary target of this compound, then genetically knocking down or knocking out the gene encoding K V 1.6 in a cell line should render those cells less sensitive to the effects of the conopeptide. Conversely, overexpressing the K V 1.6 channel in cells that normally have low expression should increase their sensitivity to Y-PI1. These types of genetic manipulations can provide strong evidence to confirm that a specific protein is indeed the physiologically relevant target of the conopeptide. Furthermore, transcriptomic analysis of the venom duct of Conus planorbis can provide insights into the diversity of conopeptides produced, including Y-PI1, and potentially co-expressed toxins that might act synergistically. nih.govresearchgate.netmdpi.com

Peptide Engineering and Rational Design Based on Conopeptide Y Pi1 Scaffold

Solid-Phase Peptide Synthesis (SPPS) for Conopeptide Y-PI1 and its Analogs

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of conopeptides like Y-PI1 and its engineered analogs. bachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin support. peptide.comresearchgate.net The key advantage of SPPS lies in the ability to use excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps after each reaction cycle. bachem.comluxembourg-bio.com

The process begins by anchoring the C-terminal amino acid of the desired peptide to the resin. peptide.com Each subsequent amino acid, with its N-terminus temporarily protected (commonly with an Fmoc group), is then coupled to the free amino group of the resin-bound peptide. researchgate.netnih.gov A typical synthesis cycle consists of two main steps: the removal of the Nα-protecting group (deprotection) and the formation of a peptide bond with the next protected amino acid (coupling). bachem.com This cycle is repeated until the full peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support and deprotected. researchgate.net

For complex peptides, including many conopeptides that may be prone to aggregation, specialized techniques and resins, such as PEG-modified polystyrene, are employed to improve synthesis efficiency. nih.gov

Table 1: Key Steps in a Standard SPPS Cycle (Fmoc/tBu Strategy)

StepDescriptionPurpose
1. Deprotection The temporary Nα-Fmoc protecting group is removed from the resin-bound amino acid or peptide, typically using a base like piperidine.To expose the N-terminal amine for the next coupling reaction.
2. Washing The resin is thoroughly washed with solvents like dimethylformamide (DMF) and isopropanol.To remove excess deprotection reagent and by-products. bachem.com
3. Coupling The next Nα-Fmoc protected amino acid is activated and added to the resin, forming a new peptide bond.To elongate the peptide chain in the C-to-N direction. researchgate.net
4. Washing The resin is washed again to remove excess unreacted amino acids, coupling reagents, and soluble by-products. bachem.comTo purify the resin-bound peptide before the next cycle.
5. Repeat The cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is fully assembled.To synthesize the complete peptide chain.
6. Cleavage The final peptide is cleaved from the solid support using a strong acid cocktail (e.g., trifluoroacetic acid), which also removes side-chain protecting groups.To release the final, unprotected peptide into solution for purification.

Design Strategies for Modifying Peptide Sequences for Enhanced Specificity or Potency

The modification of the Y-PI1 peptide sequence is guided by strategies aimed at optimizing its interaction with biological targets. nih.gov A primary goal is to enhance binding affinity and selectivity for a specific receptor or ion channel, thereby increasing potency and reducing off-target effects. nih.gov Computational and experimental approaches are often integrated to achieve these goals. nih.gov

Key Design Strategies:

Alanine (B10760859) Scanning: Systematically replacing individual amino acid residues with alanine to identify key residues ("hot spots") critical for the peptide's activity and binding. This provides a functional map of the peptide sequence.

Truncation and Deletion Analysis: Creating shorter versions of the peptide by removing residues from the N- or C-terminus or internal loops. This can help identify the minimal functional domain and improve metabolic stability.

Computational Modeling and Docking: Using computer-aided drug design methods, such as molecular docking and molecular dynamics (MD) simulations, to predict how Y-PI1 analogs will bind to their target proteins. nih.gov These simulations can guide the design of new sequences with improved binding energies and conformations. nih.gov

Sequence Homology Analysis: Comparing the sequence of Y-PI1 with other conopeptides from different superfamilies that may have desired pharmacological properties. This can suggest specific residue substitutions that might confer new activities. nih.gov

These rational design approaches are iterative; analogs are designed, synthesized via SPPS, and then tested biologically, with the results feeding back into the next design cycle. nih.gov

Table 2: Peptide Sequence Modification Strategies

StrategyObjectiveTypical Application for Y-PI1 Scaffold
Alanine Scanning Identify residues crucial for target binding and function.Replace non-cysteine residues one by one with Alanine to map the binding interface.
Residue Substitution Enhance potency, selectivity, or stability.Introduce charged or hydrophobic residues at non-critical positions to alter binding kinetics.
Truncation Define the minimal active sequence; improve stability.Systematically remove terminal amino acids to see if activity is retained in a smaller core structure.
Molecular Docking Predict binding modes and affinities of virtual analogs.Dock designed Y-PI1 analogs into a model of its target receptor to prioritize candidates for synthesis. nih.gov
Molecular Dynamics Analyze conformational stability and flexibility of analogs.Simulate the behavior of a modified Y-PI1 peptide in a biological environment to assess its structural integrity. nih.gov

Methodologies for Incorporating Biologically Relevant Post-Translational Modifications in Engineered Peptides

Post-translational modifications (PTMs) are critical for the structure, stability, and biological activity of most natural conopeptides. nih.govresearchgate.net These modifications, which are added after the peptide is synthesized, significantly expand the chemical diversity of the conopeptide arsenal. nih.gov Replicating these PTMs in synthetic analogs of Y-PI1 is essential to achieve native-like function. nih.gov

Common PTMs found in conopeptides include:

Disulfide Bridging: The formation of covalent bonds between cysteine residues, which is fundamental for establishing the correct three-dimensional fold and stability of the peptide.

Proline Hydroxylation: The addition of a hydroxyl group to proline residues, which can influence folding, structure, and biological activity. mdpi.com

C-terminal Amidation: The conversion of the C-terminal carboxyl group to an amide, which often protects the peptide from degradation by carboxypeptidases and can be crucial for activity. nih.gov

N-terminal Pyroglutamate (B8496135) Formation: The cyclization of an N-terminal glutamine residue, which enhances stability. nih.gov

Methodologies for Incorporation:

Chemical Synthesis: During SPPS, specially modified amino acid building blocks can be directly incorporated into the growing peptide chain. For example, pre-hydroxylated proline can be used in a coupling step. C-terminal amidation is achieved by using a specific type of resin (e.g., Rink Amide resin) that yields a C-terminal amide upon cleavage.

Enzymatic Modification: In some cases, enzymes responsible for specific PTMs can be used in vitro to modify the synthetic peptide. For instance, prolyl 4-hydroxylase (P4H) has been studied for its role in proline hydroxylation in conopeptides. mdpi.com

Cell-Free Protein Synthesis Systems: These systems can be engineered to include the necessary enzymes for PTMs. For example, a cell-free system has been used to produce correctly hydroxylated and cyclized conopeptides by including the relevant enzymes like P4H and glutaminyl cyclase. mdpi.com

Table 3: Common Conopeptide PTMs and Incorporation Methods

Post-Translational ModificationBiological FunctionMethod of Incorporation
Disulfide Bonds Defines tertiary structure, enhances stability. researchgate.netAir oxidation or controlled chemical oxidation after peptide synthesis and purification.
Proline Hydroxylation Affects folding, structure, and potency. mdpi.comIncorporation of hydroxyproline (B1673980) during SPPS; enzymatic reaction with Prolyl 4-Hydroxylase (P4H). mdpi.com
C-terminal Amidation Increases stability, often required for activity. nih.govUse of an amide-producing resin during SPPS.
N-terminal Pyroglutamate Increases stability against aminopeptidases. nih.govSpontaneous or chemically induced cyclization of N-terminal glutamine post-synthesis.
Gamma-Carboxylation of Glutamate (B1630785) Involved in calcium binding and specific targeting. nih.govIncorporation of Gla residues during SPPS; enzymatic modification.

Development of this compound-Derived Molecular Probes

The high potency and target selectivity of conopeptides make them ideal candidates for development into molecular probes. nih.gov A molecular probe is created by attaching a reporter tag—such as a fluorescent dye, a biotin (B1667282) molecule, or a radioactive isotope—to the peptide. These probes are invaluable tools for studying the distribution, density, and function of their biological targets (e.g., ion channels, receptors) in cells and tissues. nih.gov

The development of a molecular probe from the Y-PI1 scaffold would involve:

Identifying a suitable attachment site: A position in the peptide sequence must be chosen where the addition of a label will not interfere with the peptide's folding or its binding to its target. This is often determined through structure-activity relationship studies.

Chemical Synthesis: An analog of Y-PI1 is synthesized via SPPS, incorporating a unique functional group (e.g., an amino or thiol group via a lysine (B10760008) or cysteine residue, or an unnatural amino acid with a clickable handle like an azide (B81097) or alkyne) at the chosen attachment site.

Labeling: The purified peptide analog is then chemically conjugated to the desired reporter molecule.

For example, a fluorescently labeled Y-PI1 could be used in fluorescence microscopy to visualize the location of its target receptor on the surface of neurons. A biotinylated version could be used for affinity purification of the receptor from a complex protein mixture. The conopeptide GVIA, for instance, has been widely used as a molecular probe to study N-type calcium channels. nih.gov

Table 4: Reporter Tags for Developing Molecular Probes

Reporter TagType of ProbeApplication
Fluorescein, Rhodamine, Cy dyes Fluorescent ProbeFluorescence microscopy, flow cytometry, fluorescence polarization assays.
Biotin Affinity ProbeAffinity chromatography for target purification, Western blotting, ELISA.
Radioisotopes (e.g., ¹²⁵I) RadioligandRadioligand binding assays to quantify receptor density and affinity.
Photo-affinity Label Covalent ProbeTo irreversibly bind to and identify the target protein through photo-activation.
Click Chemistry Handles (Azide, Alkyne) Bio-orthogonal ProbeFor highly specific and efficient labeling in complex biological systems.

Evolutionary and Ecological Aspects of Conopeptide Y Pi1 and the Cpy Family

Phylogenetic Analysis of Conopeptide Y Gene Superfamily

Conopeptides are classified into gene superfamilies based on the high sequence similarity of their signal peptides, which are the N-terminal regions of the precursor proteins. This classification is thought to reflect the evolutionary history of these multigenic families nih.gov. Phylogenetic analyses of conopeptide signal sequences have validated the current superfamily classification, revealing distinct evolutionary lineages nih.gov.

Within this framework, the Y-superfamily has been identified as a unique and distinct lineage . A comprehensive phylogenetic analysis of 1,364 conopeptide signal sequences from GenBank demonstrated that most defined superfamilies correspond to monophyletic groups. In this analysis, the Y-superfamily was represented by a single sequence, highlighting its distinctiveness from other established superfamilies .

The evolution of conopeptide gene superfamilies is a dynamic process characterized by gene duplication and positive selection, leading to the rapid diversification of mature toxin sequences nih.gov. This rapid evolution allows cone snails to adapt their venom to specific prey and ecological niches nih.gov. While the broader evolutionary relationships of many superfamilies are becoming clearer, the precise placement and diversification of the Y-superfamily within the larger Conus phylogeny requires further investigation, particularly with the discovery of more members of this family. The consistent identification of the Y-superfamily in the venom gland transcriptomes of various vermivorous cone snails suggests a conserved and functionally important role within this dietary guild mdpi.comfrontiersin.org.

Co-evolutionary Dynamics between Conus Venom Peptides and Prey Receptors

The remarkable diversity of conopeptides is a direct consequence of a co-evolutionary arms race between cone snails and their prey oup.com. The venom peptides exert strong selective pressure on the prey's physiological targets, primarily ion channels and receptors, leading to the evolution of resistance in the prey population. In turn, this resistance drives the selection for novel venom components in the cone snail that can overcome these defenses researchcommons.org.

The molecular targets of conopeptides are diverse and include voltage-gated ion channels (such as sodium, potassium, and calcium channels), ligand-gated ion channels, and G-protein coupled receptors nih.govnih.gov. The high specificity of conopeptides for their targets is a key feature of their predatory efficacy nih.gov.

Members of the CPY family have been identified as inhibitors of voltage-gated potassium (K+) channels mdpi.com. The co-evolutionary dynamic, therefore, likely involves a continuous interplay between the CPY peptides and the specific subtypes of potassium channels present in their worm prey. As worms evolve modifications in their K+ channel structures to reduce the binding affinity of CPY peptides, there would be selective pressure on the cone snail to produce novel Y-family variants that can effectively inhibit these altered channels. This dynamic of reciprocal adaptation is a major driver of the hypervariability observed in the mature toxin regions of conopeptide genes nih.gov. While the general principles of this co-evolutionary process are understood, the specific molecular interactions and evolutionary trajectories for the CPY family and their annelid prey's potassium channels remain a compelling area for future research.

Role of Conopeptide Y-PI1 in the Predatory Strategies of Vermivorous Cone Snails

Vermivorous cone snails, which constitute the ancestral and largest group within the genus Conus, employ a complex cocktail of venom peptides to capture their annelid prey mdpi.com. The predatory sequence involves the injection of venom via a harpoon-like radular tooth, leading to rapid paralysis of the prey researchgate.net. The specific physiological effects of the venom components are tailored to the prey's nervous system nih.gov.

This compound and other members of the CPY family are thought to play a significant role in this process through the inhibition of voltage-gated potassium channels mdpi.com. Potassium channels are crucial for regulating neuronal excitability; they are responsible for repolarizing the membrane potential after an action potential mdpi.com. By blocking these channels, CPY peptides would prolong the depolarization of nerve and muscle cells in the prey.

This prolonged depolarization can lead to a state of hyperexcitability, resulting in uncontrolled muscle contractions and ultimately paralysis. This "excitotoxic shock" is a common strategy employed by venomous animals to rapidly immobilize their prey nih.gov. The presence of multiple potassium channel blockers in the venom of a single Conus species, as seen in some vermivorous snails, may be a strategy to ensure rapid and effective prey capture mdpi.com. The synergistic action of different conotoxins targeting various ion channels creates a potent neurotoxic cabal that quickly overwhelms the prey's physiological defenses nih.gov. Therefore, this compound, as a putative potassium channel inhibitor, is likely a key component of the envenomation strategy of vermivorous cone snails, contributing to the swift and efficient subjugation of their worm prey.

Transcriptomic Insights into Venom Gland Composition and Diversity

Advances in high-throughput sequencing have provided unprecedented insights into the composition and diversity of cone snail venoms. Transcriptomic analysis of the venom gland, the organ responsible for producing conopeptides, reveals the full repertoire of expressed toxin genes mdpi.combohrium.com. These studies have been instrumental in identifying novel conopeptides and understanding the relative abundance of different gene superfamilies in various Conus species mdpi.com.

Transcriptomic studies of several vermivorous cone snails have confirmed the expression of the Y-superfamily of conopeptides in their venom glands. For instance, analyses of the venom duct transcriptomes of species from the subgenus Rhizoconus, including Conus capitaneus, Conus miles, and Conus mustelinus, identified the presence of Y-superfamily conotoxins among a diverse array of 24 to 27 canonical gene superfamilies mdpi.com. Similarly, a single variant of a Y-superfamily conotoxin was found in the transcriptome data of the worm-hunting species Conus bayani nih.gov. The venom duct transcriptome of Conus caracteristicus has also been shown to contain conopeptides from the Y-superfamily frontiersin.org.

These findings from transcriptomic analyses are significant as they provide a genetic blueprint of the venom, highlighting the diversity of the molecular arsenal available to each species. The consistent, albeit often low-level, expression of the Y-superfamily in multiple vermivorous species suggests that these peptides are a conserved component of the venom toolkit for worm-hunting cone snails. The relative expression levels of different superfamilies can vary significantly, with superfamilies like O and M often being the most abundant in terms of transcript number and transcription level in vermivorous snails bohrium.com. The continued application of transcriptomic and proteomic approaches will undoubtedly uncover more members of the CPY family and further elucidate their importance in the venom of these specialized predators.

Future Directions and Emerging Research Avenues for Conopeptide Y Pi1

Exploration of Novel Molecular Targets and Mechanistic Pathways

Despite significant progress, a substantial portion of identified conopeptides still have unknown molecular targets and poorly understood mechanisms of action dost.gov.phmdpi.comuq.edu.au. Future research will focus on systematically elucidating these pathways to unlock the full therapeutic potential of newly discovered conopeptides, including those like Y-PI1. Advanced techniques such as cryo-electron microscopy, sophisticated biochemical assays, and in vivo imaging are crucial for mapping the precise interactions between conopeptides and their targets, which often include ion channels, receptors, and transporters researchgate.neteuropa.eu. Understanding these interactions at a molecular level is key to designing more effective and targeted therapies. Furthermore, research into the evolutionary mechanisms that generate conopeptide diversity, such as targeted mutagenesis and diversifying selection, will continue to inform the discovery of novel peptides with unique functional profiles oup.com. The identification of specialized enzymes involved in conopeptide folding, like protein disulfide isomerases (PDIs), also offers avenues for improving synthesis and understanding maturation processes, which are critical for functional activity europa.eufrontiersin.orgeuropa.eu.

Application of Advanced Multi-Omics Technologies (Genomics, Proteomics, Transcriptomics)

The vast diversity of conopeptides, with estimates suggesting over a million unique peptides across all Conus species, necessitates advanced discovery platforms. Multi-omics approaches, integrating genomics, transcriptomics, and proteomics (often termed "venomics"), are indispensable for efficiently mining this vast peptide repertoire frontiersin.orgresearchgate.netnih.govnih.govmdpi.comresearchgate.netfrontiersin.orgnih.govresearchgate.netnih.govresearchgate.net. These technologies allow for the comprehensive identification and characterization of conopeptide precursors and mature peptides, even those expressed at low levels or from species with limited genomic annotation frontiersin.orgoup.com. Future efforts will focus on refining these integrated strategies to accelerate the discovery of novel conopeptides, including those with unique structural motifs or pharmacological activities, thereby expanding the known repertoire and potential applications of peptides like Y-PI1. The synergy between these data types enables a more complete picture of venom composition and evolution researchgate.net.

Development of High-Throughput Screening and Discovery Platforms

The sheer volume of potential conopeptide sequences necessitates the development and refinement of high-throughput screening (HTS) and discovery platforms nih.govnih.govmdpi.comoup.comresearchcommons.orgoup.com. Traditional methods of venom extraction and peptide isolation are often time-consuming and resource-intensive. Consequently, bioinformatics tools, such as ConoDictor 2.0 and ConoSorter, are becoming increasingly sophisticated for the rapid identification and classification of conopeptide precursors from large datasets like whole-tissue transcriptomes frontiersin.orgnih.govoup.com. Future developments in HTS will likely involve further integration of these bioinformatics pipelines with advanced mass spectrometry and automated synthesis technologies, enabling the rapid screening of vast libraries of natural and synthetic conopeptides for desired biological activities. Virtual screening, employing algorithms for docking and predicting interactions, also plays a crucial role in prioritizing candidates for experimental validation mdpi.comresearchgate.net.

Integration of Artificial Intelligence and Machine Learning in Conopeptide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing conopeptide research by providing powerful tools for prediction, classification, and design dost.gov.phmdpi.commdpi.comdost.gov.phmdpi.comresearchgate.netnih.govlanl.govpolifaces.debiorxiv.orggubra.dk. ML algorithms can predict conopeptide targets, classify them into superfamilies, and even aid in the de novo design of novel peptides with optimized properties mdpi.comlanl.govpolifaces.debiorxiv.org. Tools like ConoPred and ConoGen, utilizing deep learning and large language models, are emerging to generate and filter artificial conotoxins, potentially uncovering novel cysteine scaffolds and therapeutic leads biorxiv.org. Future research will see increased integration of AI/ML across the entire drug discovery pipeline, from target identification and peptide design to predicting toxicity and therapeutic efficacy. This will accelerate the process of identifying promising candidates from the vast conopeptide landscape gubra.dk.

Conceptual Expansion of Therapeutic Potential Based on Identified Target Mechanisms

While conopeptides are well-known for their applications in pain management, exemplified by the FDA-approved drug Ziconotide (ω-MVIIA), their therapeutic potential extends far beyond analgesia uq.edu.auresearchgate.netnih.govkau.edu.samarketresearchintellect.com. Emerging research indicates that conopeptides could offer solutions for a range of conditions, including neurodegenerative diseases, cancer, cardiovascular disorders, and even diabetes, with the discovery of specialized insulins in cone snail venom uq.edu.auresearchgate.neteuropa.eumarketresearchintellect.comnih.gov. As the molecular targets and mechanisms of action for more conopeptides are elucidated, their conceptual applications will continue to expand. Future efforts will leverage this understanding to design conopeptide analogs tailored for specific therapeutic indications, moving beyond their natural roles in predation and defense to address unmet medical needs. The exploration of hormone-like conopeptides also represents a significant new frontier uq.edu.au.

Q & A

Q. How can researchers minimize bias in preclinical efficacy studies of this compound?

  • Methodological Answer : Implement blinding and randomization in animal trials. Use power analysis to determine cohort sizes. Include positive/negative controls (e.g., existing analgesics or saline) and report effect sizes with Cohen’s d .

Q. What validation criteria confirm this compound’s specificity for its purported molecular target?

  • Methodological Answer : CRISPR-Cas9 knockout of the target receptor should abolish bioactivity. Competitive inhibition assays with known antagonists (e.g., tetrodotoxin for sodium channels) further validate specificity. Surface plasmon resonance (SPR) quantifies binding kinetics .

Literature and Knowledge Gaps

Q. How can systematic reviews address gaps in this compound’s pharmacological profile?

  • Methodological Answer : Apply SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to structure literature searches. Use tools like Covidence for screening and data extraction. Highlight understudied areas (e.g., long-term toxicity or cross-species efficacy) .

Q. What methodologies identify novel applications for this compound beyond its known targets?

  • Methodological Answer : Phenotypic screening in disease models (e.g., cancer cell migration assays) explores off-label effects. Chemoproteomics (e.g., activity-based protein profiling) maps interactomes. Collaborative data-sharing platforms (e.g, Pharos) accelerate hypothesis generation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.